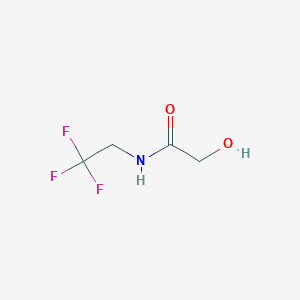

2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide

描述

2-Hydroxy-N-(2,2,2-trifluoroethyl)acetamide (CAS: 1153759-00-2) is a fluorinated acetamide derivative with the molecular formula C₄H₆F₃NO₂ and a molecular weight of 157.09 g/mol . The compound features a hydroxyl (-OH) group at the α-position of the acetamide backbone and a 2,2,2-trifluoroethyl (-CF₃CH₂) substituent on the nitrogen atom. Its synthesis typically involves coupling reactions between hydroxyacetic acid derivatives and 2,2,2-trifluoroethylamine, followed by purification via column chromatography or recrystallization. The hydroxyl group confers polarity and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical and agrochemical research .

属性

IUPAC Name |

2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2-8-3(10)1-9/h9H,1-2H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFYMUAFBNFMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction of 2,2,2-Trifluoroethylamine with Chloroacetyl Derivatives

- Step 1: Chloroacetyl chloride is reacted with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide and water. This forms 2-chloro-N-(2,2,2-trifluoroethyl)acetamide intermediates.

- Step 2: The intermediate is treated with aqueous ammonia under pressure (autoclave conditions) to substitute the chlorine with an amino group, yielding 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

- Notes: This method can generate dimeric impurities such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)-methyl]-amino}acetamide due to residual 2-chloro-N-(2,2,2-trifluoroethyl)acetamide reacting further, which complicates purification and reduces yield.

Use of N-Phthalyl Protected Glycine Derivatives

- Glycine derivatives protected by N-phthalyl groups are reacted with trifluoroethylamine or its salts to form amides.

- The protective group is then removed by treatment with hydrated fibril (mild hydrolyzing agent) at temperatures ranging from room temperature to reflux.

- This method avoids the use of flammable hydrogen gas and harsh conditions, making it industrially attractive.

- The crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide obtained can be converted into acid salts by treatment with acids, then purified by base-induced dissociation.

Coupling Reagent-Mediated Amide Formation

- A compound of formula 2 is reacted with a compound of formula 3 in the presence of a coupling reagent (e.g., HATU) and a base (e.g., N-ethyl-N,N-diisopropylamine) to form an intermediate amide.

- This intermediate is then subjected to hydrogenolysis using a hydrogenolysis catalyst (e.g., palladium on carbon) under hydrogen atmosphere to yield the target compound.

- Optional acid treatment converts the amide to its acid salt form for isolation and purification.

Catalytic Hydrogenolysis and Salt Formation

- Hydrogenolysis is performed typically with 5-10% palladium on carbon catalyst under hydrogen pressure (e.g., 100 psi) at temperatures around 50-70°C for several hours.

- After completion, the catalyst is removed by filtration, and the product is concentrated.

- Treatment with hydrogen chloride gas in solvents such as methanol, ethyl acetate, or 1,4-dioxane forms hydrochloride salts of the amide, which can be isolated as white or off-white solids.

- Yields for these steps range from 66% to quantitative, depending on conditions.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Notes/Advantages | Yield Range |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride + 2,2,2-trifluoroethylamine | NaOH, aqueous ammonia, autoclave pressure | Simple, but impurity formation requires extensive purification | Moderate (~50-70%) |

| 2 | N-phthalyl protected glycine + trifluoroethylamine | Hydrated fibril deprotection, mild temp (RT to reflux) | Mild, safe, industrially feasible, avoids H2 gas | High (up to 90%) |

| 3 | Amine + acyl intermediate + coupling reagent | HATU, base, Pd/C hydrogenolysis, acid salt formation | High selectivity, scalable, allows salt isolation | Moderate to high (66-100%) |

| 4 | Preformed intermediates + hydrogen chloride gas | Room temp to 35°C, various solvents (MeOH, EtOAc, dioxane) | Efficient salt formation, good purity | 66-100% |

Research Findings and Industrial Relevance

- The method involving N-phthalyl protection followed by mild deprotection is favored for industrial production due to safety and operational simplicity.

- Catalytic hydrogenolysis combined with acid salt formation provides a route to highly pure compounds suitable for pharmaceutical intermediates.

- Challenges include controlling side reactions leading to dimer impurities, which affect overall yield and necessitate purification steps.

- The choice of solvent and acid for salt formation impacts the crystallinity and stability of the final product.

- Continuous improvements in coupling reagent efficiency and catalyst recycling are ongoing to enhance sustainability and cost-effectiveness.

化学反应分析

Types of Reactions

2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amides and other derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and is characterized by its trifluoroethyl group, which contributes to its unique properties. The presence of the hydroxy group enhances its solubility and reactivity, making it suitable for various chemical syntheses.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- 2-Hydroxy-N-(2,2,2-trifluoroethyl)acetamide serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives are utilized in creating compounds that exhibit biological activity against various diseases.

- For instance, the compound is noted for its role in synthesizing agents that target specific cancer pathways. Research indicates that modifications of this compound can lead to enhanced efficacy against leukemia cells .

-

Anticancer Research

- Studies have shown that derivatives of this compound exhibit promising anticancer properties. Specific analogs have demonstrated selective cytotoxicity towards MLL leukemia cells, with varying IC50 values indicating their potency .

- A detailed analysis revealed that structural variations significantly impact cellular permeability and selectivity indices, suggesting a pathway for optimizing drug design based on this compound .

Agrochemical Applications

- Pesticide Development

- The compound is recognized as an intermediate in the production of agrochemicals, particularly pesticides. Its trifluoroethyl moiety enhances the stability and effectiveness of pesticide formulations.

- A patent describes methods for synthesizing 2-amino-N-(2,2,2-trifluoroethyl)acetamide as an important precursor for developing new agrochemical agents . The production methods focus on achieving high yield and selectivity, which are critical for industrial applications.

Case Studies

作用机制

The mechanism of action of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds, facilitating interactions with various biological molecules .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The trifluoroethyl acetamide scaffold is modified in various analogs by replacing the hydroxyl group with other substituents. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Hydroxyl vs.

- Amino vs. Hydroxyl: The amino analog (as a hydrochloride salt) is water-soluble and basic, enabling ionic interactions in biological systems .

- Methyl Substitution: The methyl group reduces polarity, favoring solubility in non-polar solvents .

This compound

Used as a building block for spirocyclic compounds in DDR1 kinase inhibitors (e.g., Compound C in and ). The hydroxyl group participates in hydrogen bonding with enzyme active sites, enhancing binding affinity .

2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

A key intermediate in the synthesis of urea derivatives (e.g., 1-cyclohexyl-3-(2,2,2-trifluoroethyl)urea) via nucleophilic displacement of chlorine with amines . Its higher reactivity is attributed to the electron-withdrawing chloro group.

Amino and Methyl Analogs

生物活性

2-Hydroxy-N-(2,2,2-trifluoroethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- CAS Number : 1171331-39-7

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities. These include:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.

- Antitumor Activity : Investigations into its effects on cancer cell lines indicate a possible role in inhibiting tumor growth.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, potentially improving cellular permeability and interaction with target proteins.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antitumor | Inhibits growth of MLL leukemia cells | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Case Study: Antitumor Effects

A study conducted on MLL leukemia cells demonstrated that this compound exhibited significant cytotoxicity. The compound was tested at various concentrations (0.1 μM to 10 μM), showing an IC50 value indicative of its effectiveness in inhibiting cell proliferation.

Table 2: Cytotoxicity Results in MLL Leukemia Cells

| Concentration (μM) | % Cell Viability |

|---|---|

| 0.1 | 85% |

| 1 | 65% |

| 5 | 40% |

| 10 | 15% |

Synthesis and Purity

The synthesis of this compound involves the reaction of trifluoroethylamine with acetic acid derivatives. Purity assessments using ion chromatography have shown that the compound can achieve over 99% purity, which is critical for ensuring reliable biological activity results .

常见问题

Q. What are the standard synthetic routes for 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction conditions be optimized?

The synthesis of trifluoroethyl-substituted acetamides typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-azido-N-phenylacetamides are synthesized via refluxing 2-chloroacetamide derivatives with sodium azide in a toluene-water solvent system (8:2 v/v) under controlled heating (5–7 h). Reaction progress is monitored by TLC using hexane:ethyl acetate (9:1) as the mobile phase . Optimization may include adjusting solvent ratios, reaction time, or temperature. Purification often involves crystallization (ethanol) or extraction (ethyl acetate), followed by solvent evaporation under reduced pressure.

Q. How can spectroscopic methods (NMR, FTIR, XRD) be employed to characterize this compound?

- NMR : Proton and carbon NMR identify functional groups (e.g., hydroxyl, trifluoroethyl) and confirm molecular connectivity. For instance, in structurally similar acetamides, the trifluoroethyl group shows distinct NMR signals near -70 ppm .

- FTIR : Peaks at ~3300 cm (N-H stretch), ~1700 cm (amide C=O), and ~1200 cm (C-F stretches) validate the core structure .

- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the hydroxy group) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound?

Quantum chemical calculations (e.g., density functional theory) model reaction pathways and transition states. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) uses reaction path search algorithms to predict optimal conditions for acetamide derivatives, reducing trial-and-error experimentation. Computational tools like Gaussian or ORCA simulate thermodynamic parameters (e.g., Gibbs free energy) to assess reaction feasibility .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state rigidity). Cross-validation methods include:

- Variable-temperature NMR : Detects conformational changes affecting chemical shifts.

- Powder XRD : Compares experimental patterns with simulated data from single-crystal structures.

- DFT-based NMR prediction : Computational models (e.g., B3LYP/6-311+G(d,p)) calculate expected shifts for comparison with experimental data .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and bioactivity?

The electron-withdrawing trifluoroethyl group enhances metabolic stability and membrane permeability. Studies on analogous compounds (e.g., N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide) show that fluorine substituents increase lipophilicity (logP) and modulate binding affinity to biological targets via polar interactions . Thermodynamic solubility assays (e.g., shake-flask method) and partition coefficient measurements (octanol-water) quantify these effects.

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Key issues include maintaining yield and purity at larger scales. Process optimization might involve:

- Flow chemistry : Enhances heat/mass transfer for exothermic reactions.

- Design of Experiments (DoE) : Statistically identifies critical parameters (e.g., catalyst loading, solvent volume) .

- In-line analytics : PAT (Process Analytical Technology) tools like ReactIR monitor reaction progress in real time .

Methodological Considerations

Q. How are synthetic intermediates purified, and what QC standards apply?

- Crystallization : Ethanol or acetonitrile recrystallization removes impurities, monitored by HPLC (e.g., USP/EP pharmacopeial standards) .

- Column chromatography : Silica gel separation with gradient elution (hexane:ethyl acetate) isolates intermediates.

- QC validation : Method validation (ICH guidelines) ensures accuracy, precision, and linearity for analytical techniques like LC-MS .

Q. What advanced techniques validate hydrogen bonding or supramolecular interactions in the solid state?

- Hirshfeld surface analysis : Maps intermolecular contacts in XRD data.

- DSC/TGA : Differential scanning calorimetry identifies phase transitions linked to hydrogen-bond networks .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

- Solvent effects : PCM (Polarizable Continuum Model) calculations account for solvent polarity in NMR/UV-vis simulations.

- Dynamic correlation : MD (Molecular Dynamics) simulations model temperature-dependent conformational changes affecting FTIR bands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。